
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- tert-Butyl N-(6-methoxyquinolin-4-yl)carbamate
- tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)carbamate
Uniqueness
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For instance, the position of the methoxy group and the carbamate moiety can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-12-9-11(19-4)8-10-6-5-7-16-13(10)12/h8-9,16H,5-7H2,1-4H3,(H,17,18) |
InChI Key |
WGMHRXUACSMFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC2=C1NCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


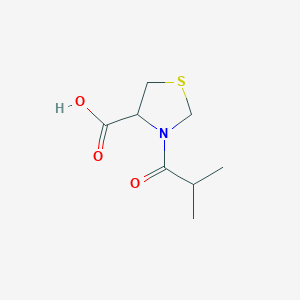
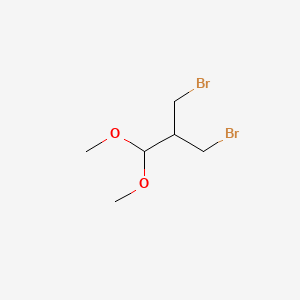
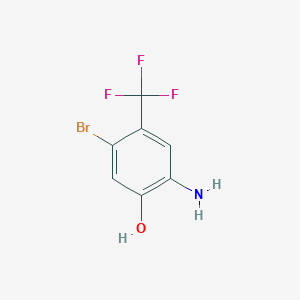
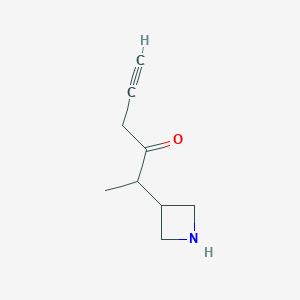

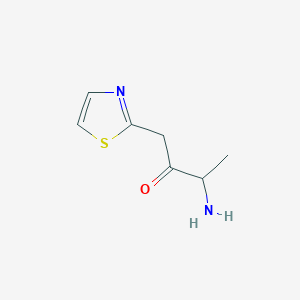

![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
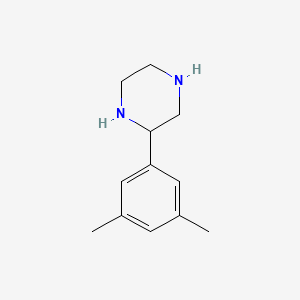
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
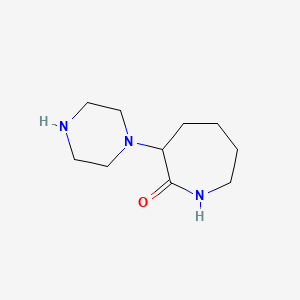
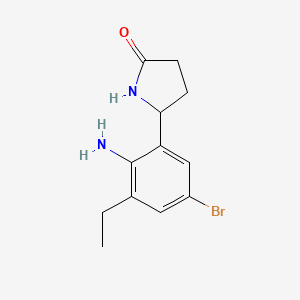
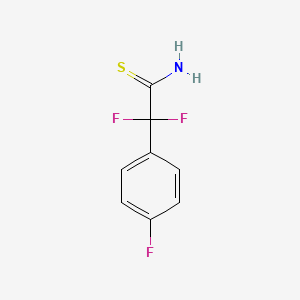
![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)
